molecular formula C10H13N3O3 B3055853 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid CAS No. 67391-96-2

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid

カタログ番号 B3055853
CAS番号: 67391-96-2
分子量: 223.23 g/mol
InChIキー: ADESRODTHOCWKB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid, also known as ZM241385, is a selective antagonist of the adenosine A2A receptor. It is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery and development.

作用機序

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid acts as a competitive antagonist of the adenosine A2A receptor. It binds to the receptor site and prevents the binding of adenosine, which is the endogenous ligand for the receptor. This results in the inhibition of downstream signaling pathways that are activated by the adenosine A2A receptor.
Biochemical and Physiological Effects:
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various animal models of inflammation. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease.

実験室実験の利点と制限

One of the advantages of using 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid in lab experiments is its high selectivity for the adenosine A2A receptor. This allows for specific targeting of the receptor without affecting other adenosine receptors. However, one of the limitations of using 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid. One potential application is in the development of drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid has been shown to have neuroprotective effects in animal models of these diseases, and further studies could lead to the development of novel therapies. Another potential application is in the development of anti-inflammatory drugs. 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid has been shown to reduce inflammation in various animal models, and further studies could lead to the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

科学的研究の応用

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to have high selectivity for the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmission, inflammation, and immune response. 3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid has been used in several studies to investigate the role of adenosine A2A receptor in various diseases such as Parkinson's disease, Huntington's disease, and cancer.

特性

IUPAC Name

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESRODTHOCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317298
Record name NSC314063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67391-96-2
Record name NSC314063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC314063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。